molecular formula C20H12F3N3O2S2 B2534981 N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260952-67-7

N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2534981
CAS RN: 1260952-67-7
M. Wt: 447.45
InChI Key: TYLHZLAXQHMHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S2 and its molecular weight is 447.45. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

One significant application of derivatives similar to the specified compound is as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). These enzymes are crucial for DNA synthesis and repair, making them important targets for anticancer drugs. The study by Gangjee et al. highlighted the compound's potential as a lead for the development of cancer therapeutics, given its high potency against human TS and DHFR.

Quantum Chemical Insights and Antiviral Potency

Another study provided quantum chemical insights into the structure and properties of a closely related molecule, emphasizing its potential as an antiviral agent against SARS-CoV-2 (Mary et al., 2020). Through molecular docking studies, the compound showed promising interactions with SARS-CoV-2 protease, indicating its potential utility in designing drugs to combat COVID-19.

Fluorinating Agent and Structural Analysis

Research on similar N-halogeno compounds, including their synthesis and application as fluorinating agents, provides insights into their utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks et al., 1996). The ability to selectively introduce fluorine atoms can significantly impact the physical, chemical, and biological properties of compounds, making them more suitable for drug development and other applications.

Crystal Structure and Molecular Interactions

The crystal structures of compounds similar to the query molecule reveal their molecular conformation and intramolecular interactions (Subasri et al., 2016). Understanding these structural aspects is essential for rational drug design, as it allows for the prediction of binding affinities and the optimization of interactions with biological targets.

Vibrational Spectroscopic Signatures and Pharmacokinetics

Studies on vibrational spectroscopic signatures and effects of rehybridization on similar molecules offer insights into their molecular dynamics and interactions at the quantum level. Such research supports the development of compounds with optimized pharmacokinetic properties (Mary et al., 2022). The analysis of vibrational modes can inform the design of molecules with desired stability, reactivity, and binding characteristics.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S2/c21-12-6-5-11(9-14(12)23)24-17(27)10-30-20-25-15-7-8-29-18(15)19(28)26(20)16-4-2-1-3-13(16)22/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLHZLAXQHMHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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